![molecular formula C24H25FN4O2 B2824180 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide CAS No. 1251552-59-6](/img/structure/B2824180.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon chain . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of organic compounds is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, amides (like the acetamide group in your compound) can undergo reactions such as hydrolysis, while pyrimidines can participate in reactions like alkylation and halogenation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through various experimental methods. These properties are influenced by factors like molecular structure, functional groups, and intermolecular forces .Scientific Research Applications
Antifolate Activity and Enzyme Interactions : Compounds with structural similarities to the query compound have been investigated for their binding interactions with key enzymes in folate metabolism, such as folylpolyglutamate synthetase (FPGS). For instance, certain rotationally restricted analogues of 5-deazapteroyl-L-glutamate were studied for their substrate potential for FPGS, an enzyme critical in folate metabolism and therapeutic potency of antifolates (Rosowsky et al., 1999).
Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized for potential anticonvulsant and antidepressant applications. For example, certain compounds demonstrated significant anticonvulsant activity, surpassing that of the reference drug, carbamazepine, in pharmacological evaluations (Zhang et al., 2016).
Anticancer Activities : The synthesis and evaluation of 5-deaza analogues of aminopterin and folic acid have shown significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of structurally related compounds in cancer treatment (Su et al., 1986).
Analgesic Properties Optimization : Research into the methylation of the pyridine moiety of certain pyrido[1,2-a]pyrimidine derivatives has aimed at enhancing their analgesic properties, indicating potential applications in pain management (Ukrainets et al., 2015).
Antimicrobial Agents : The development of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has been explored for their antimicrobial properties, demonstrating significant antibacterial and antifungal activities (Hossan et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-27-22-11-12-28(14-18-7-3-2-4-8-18)15-20(22)24(31)29(17)16-23(30)26-13-19-9-5-6-10-21(19)25/h2-10H,11-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGFUSALNBNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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